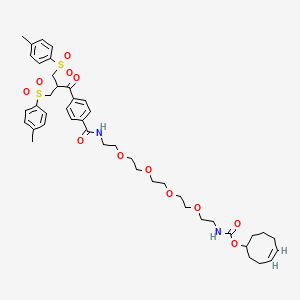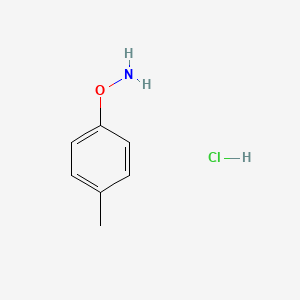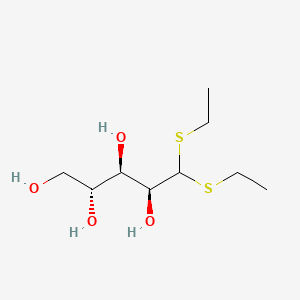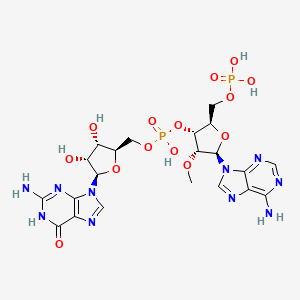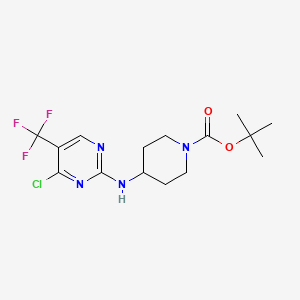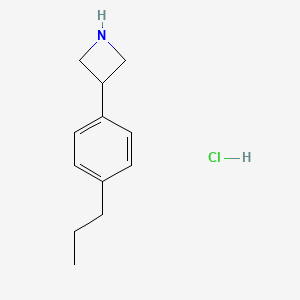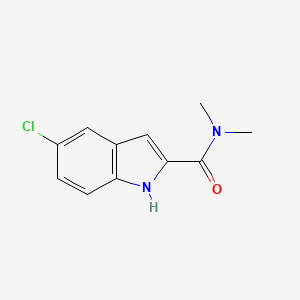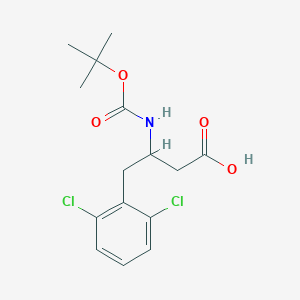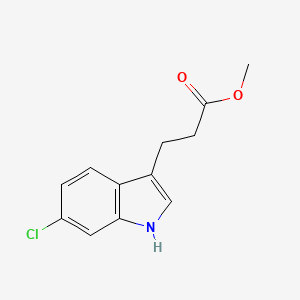
Methyl 3-(6-Chloro-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as MFCD31977892 is a chemical entity with unique properties and potential applications in various fields. This compound is known for its specific molecular structure, which contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977892 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the compound.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of MFCD31977892 is scaled up to meet demand. This involves the use of large reactors and continuous processing techniques to ensure a consistent supply of the compound. The industrial process is designed to be efficient and cost-effective, while maintaining high standards of quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD31977892 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert MFCD31977892 into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
The reactions involving MFCD31977892 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products
The major products formed from the reactions of MFCD31977892 depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
MFCD31977892 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, MFCD31977892 is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and its ability to interact with specific biological targets.
Industry: MFCD31977892 is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of MFCD31977892 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.
Propriétés
Formule moléculaire |
C12H12ClNO2 |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
methyl 3-(6-chloro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12ClNO2/c1-16-12(15)5-2-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
Clé InChI |
JXBKMCBZAXWSQR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CNC2=C1C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


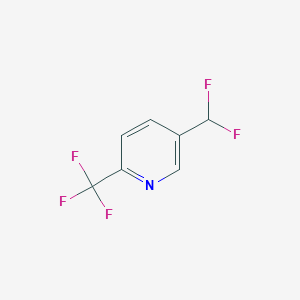
![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)
